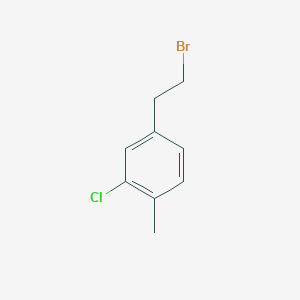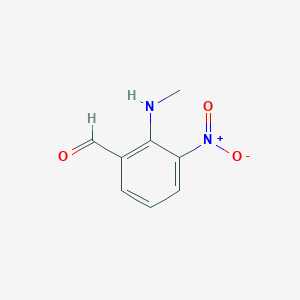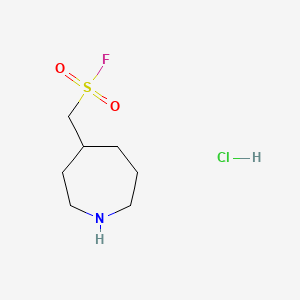![molecular formula C9H9FN4O2S B13566723 3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” is a synthetic organic compound that features a benzotriazole moiety linked to a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzotriazole Ring: Starting from an appropriate aromatic precursor, the benzotriazole ring can be synthesized through diazotization and subsequent cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Thietane Ring: The thietane ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the benzotriazole and thietane moieties under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.
Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
Industrial applications could include its use in the development of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole structures.
Thietane Derivatives: Compounds featuring the thietane ring.
Fluorinated Amines: Compounds with similar amino and fluoro functionalities.
Uniqueness
The uniqueness of “3-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9FN4O2S |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
1-(1,1-dioxothietan-3-yl)-6-fluorobenzotriazol-5-amine |
InChI |
InChI=1S/C9H9FN4O2S/c10-6-1-9-8(2-7(6)11)12-13-14(9)5-3-17(15,16)4-5/h1-2,5H,3-4,11H2 |
Clé InChI |
MUUCLFFDOYIDMA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C3=C(C=C(C(=C3)F)N)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)


